molecular formula C8H6F3NO2 B1345801 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid CAS No. 785762-99-4

2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid

Cat. No. B1345801
CAS RN: 785762-99-4
M. Wt: 205.13 g/mol
InChI Key: SWGQZRJBHQWQTL-UHFFFAOYSA-N
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Description

“2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid” is a chemical compound with the CAS Number: 785762-99-4 . It has a molecular weight of 205.14 . The IUPAC name for this compound is [5-(trifluoromethyl)-2-pyridinyl]acetic acid .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been extensively studied in the agrochemical and pharmaceutical industries .


Molecular Structure Analysis

The InChI code for “2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid” is 1S/C8H6F3NO2/c9-8(10,11)5-1-2-6(12-4-5)3-7(13)14/h1-2,4H,3H2,(H,13,14) . The InChI key is SWGQZRJBHQWQTL-UHFFFAOYSA-N .


Chemical Reactions Analysis

The major use of trifluoromethylpyridine (TFMP) derivatives, including “2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid”, is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .


Physical And Chemical Properties Analysis

“2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid” is a solid at room temperature . It should be stored in an inert atmosphere, under -40C .

Scientific Research Applications

Organic Synthesis Intermediary

The compound serves as an important raw material and intermediate in organic synthesis, which is a foundational aspect of developing agrochemicals, pharmaceuticals, and dyestuffs. Its unique structure, featuring a trifluoromethyl group attached to a pyridine ring, makes it valuable in constructing complex organic molecules .

Enhanced Reaction Yields

In the field of chemical synthesis, this compound has been noted to improve reaction yields under less stringent conditions compared to similar reactions. This can be particularly beneficial in scaling up reactions for industrial applications .

Pest Control Properties

Derivatives of trifluoromethylpyridine, like the compound , have shown superior pest control properties. This is attributed to the presence of the fluorine atom and pyridine structure, which enhance the efficacy compared to traditional phenyl-containing insecticides .

Fungicidal Activity

The structural components of trifluoromethylpyridine derivatives play a significant role in fungicidal activity. The optimal configuration of these compounds has been found to significantly affect their effectiveness against fungi, which is crucial for crop protection .

Synthesis of Key Intermediates

This compound is also used in synthesizing key intermediates for other compounds with agricultural significance. For example, it can be transformed into intermediates used in the synthesis of herbicides like fluazifop .

Biomedical Research

In biomedical research, trifluoromethylpyridine derivatives are part of the study of lipid kinases like PI3Ks, which are involved in critical cellular processes such as proliferation, apoptosis, motility, cell invasion, and glucose metabolism. These studies can lead to advancements in cancer treatment and metabolic disorder therapies .

Thermo Fisher Scientific MDPI Research Outreach Springer J-STAGE MDPI

Mechanism of Action

The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

The compound has been classified with the signal word “Warning” and the hazard statements H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Future Directions

Trifluoromethylpyridines, including “2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid”, have found extensive applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridine (TFMP) will be discovered in the future .

properties

IUPAC Name

2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)5-1-2-6(12-4-5)3-7(13)14/h1-2,4H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGQZRJBHQWQTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611361
Record name [5-(Trifluoromethyl)pyridin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

785762-99-4
Record name [5-(Trifluoromethyl)pyridin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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